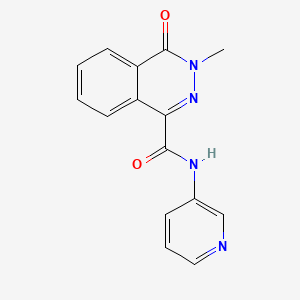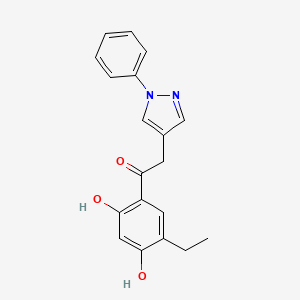
4-amino-5-(4-isopropoxybenzyl)-2-pyrimidinethiol
Descripción general
Descripción
4-amino-5-(4-isopropoxybenzyl)-2-pyrimidinethiol, also known as PBNP, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which plays a crucial role in the biosynthesis of nucleotides.
Mecanismo De Acción
4-amino-5-(4-isopropoxybenzyl)-2-pyrimidinethiol acts as a competitive inhibitor of DHFR, binding to the enzyme's active site and preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition leads to the depletion of tetrahydrofolate, a crucial cofactor in the biosynthesis of nucleotides. The resulting nucleotide pool depletion leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-amino-5-(4-isopropoxybenzyl)-2-pyrimidinethiol exhibits a significant impact on the biochemical and physiological processes of cancer cells. Inhibition of DHFR leads to the depletion of nucleotide pools, resulting in cell cycle arrest and apoptosis. Additionally, 4-amino-5-(4-isopropoxybenzyl)-2-pyrimidinethiol has been shown to induce oxidative stress and DNA damage in cancer cells, leading to further cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 4-amino-5-(4-isopropoxybenzyl)-2-pyrimidinethiol in lab experiments is its potent antiproliferative activity against a wide range of cancer cell lines. Additionally, its mechanism of action is well understood, making it an attractive target for drug development. However, 4-amino-5-(4-isopropoxybenzyl)-2-pyrimidinethiol's solubility in aqueous solutions is limited, making it challenging to administer in vivo.
Direcciones Futuras
There are several potential future directions for 4-amino-5-(4-isopropoxybenzyl)-2-pyrimidinethiol research. One area of interest is the development of 4-amino-5-(4-isopropoxybenzyl)-2-pyrimidinethiol analogs with improved solubility and pharmacokinetic properties. Additionally, the combination of 4-amino-5-(4-isopropoxybenzyl)-2-pyrimidinethiol with other chemotherapeutic agents may lead to synergistic effects and improved efficacy. Finally, the use of 4-amino-5-(4-isopropoxybenzyl)-2-pyrimidinethiol as a molecular probe for DHFR activity could lead to the development of novel diagnostic tools for cancer detection and monitoring.
Conclusion:
In conclusion, 4-amino-5-(4-isopropoxybenzyl)-2-pyrimidinethiol is a potent inhibitor of DHFR that exhibits significant antiproliferative activity against a wide range of cancer cell lines. Its mechanism of action is well understood, and it has shown promise as a potential anticancer agent. However, its limited solubility in aqueous solutions presents a challenge for in vivo administration. Future research in 4-amino-5-(4-isopropoxybenzyl)-2-pyrimidinethiol analogs, combination therapy, and diagnostic tools could lead to significant advancements in cancer treatment.
Métodos De Síntesis
The synthesis of 4-amino-5-(4-isopropoxybenzyl)-2-pyrimidinethiol involves the condensation of 4-amino-5-(4-isopropoxybenzyl)-2-thiouracil with ethyl chloroacetate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
4-amino-5-(4-isopropoxybenzyl)-2-pyrimidinethiol has been extensively studied for its potential as an anticancer agent. DHFR is a critical enzyme in the de novo synthesis of nucleotides, which is essential for cell growth and proliferation. Inhibition of DHFR can lead to the depletion of nucleotide pools, resulting in cell cycle arrest and ultimately cell death. 4-amino-5-(4-isopropoxybenzyl)-2-pyrimidinethiol has been shown to exhibit potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
6-amino-5-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-9(2)18-12-5-3-10(4-6-12)7-11-8-16-14(19)17-13(11)15/h3-6,8-9H,7H2,1-2H3,(H3,15,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLSHSUXUFNXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC2=C(NC(=S)N=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333676 | |
| Record name | 6-amino-5-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820925 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-amino-5-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidine-2-thione | |
CAS RN |
113458-38-1 | |
| Record name | 6-amino-5-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5714366.png)
![N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5714372.png)

![5-[(4-carboxybutanoyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B5714381.png)



![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5714403.png)


![5,5-dimethyl-3-{[2-(trifluoromethyl)phenyl]amino}-2-cyclohexen-1-one](/img/structure/B5714420.png)


